molecular formula C19H21ClN4O3S B2875450 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-46-6

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2875450
CAS番号: 851809-46-6
分子量: 420.91
InChIキー: NZUGJLXMEVJLHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical compound of significant interest in medicinal chemistry and pharmacological research. Its complex molecular architecture integrates multiple heterocyclic systems, including a thiazolo[3,2-b][1,2,4]triazole scaffold and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The 1,4-dioxa-8-azaspiro[4.5]decane group is a known synthetic intermediate often utilized as a protected form of a piperidine-4-one, which can impart specific three-dimensional characteristics and influence the molecule's pharmacokinetic properties. The presence of both a 4-chlorophenyl group and a fused thiazolo-triazole system suggests potential for high-affinity interactions with biological targets, as these structures are commonly found in compounds with diverse activity. Researchers can explore this molecule as a key intermediate or precursor in the synthesis of more complex target molecules, or as a candidate for high-throughput screening against various enzymatic or receptor targets. The specific mechanism of action, binding affinity, and primary research applications are compound-specific and must be determined through experimental validation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

5-[(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUGJLXMEVJLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole-Triazole Hybrids

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Differences : Both lack the spirocyclic system and hydroxyl group present in the target compound. Instead, they incorporate dihydropyrazole and fluorophenyl groups.
  • Crystallography: These compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.
Piperazine-Modified Analogues

5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

  • Substituent Variation : Replaces the spirocyclic system with a piperazine ring and adds ethoxy/methoxy groups.
  • Biological Implications : The piperazine moiety enhances solubility and may modulate serotonin or dopamine receptor affinity, common in antipsychotic agents. The absence of spirocyclic rigidity could increase metabolic lability compared to the target compound .
Table 1: Key Structural and Functional Comparisons
Feature Target Compound Compound 4/5 Piperazine Analogue
Core Structure Thiazolo-triazolol with spirocyclic system Thiazole-dihydropyrazole-triazole Thiazolo-triazolol with piperazine
Substituents 4-Chlorophenyl, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl, hydroxyl Fluorophenyl, methyl-triazole 3-Chlorophenyl, ethoxy/methoxy phenyl
Conformational Rigidity High (spirocyclic system) Moderate (planar backbone) Low (flexible piperazine)
Putative Bioactivity Enzyme inhibition (e.g., kinases), antimicrobial Anticancer (via fluorophenyl intercalation) CNS modulation (serotonin/dopamine receptors)

Research Findings and Implications

  • Spirocyclic Advantage: The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group in the target compound likely enhances metabolic stability compared to non-spiro analogues, as observed in similar spiro-containing drugs .
  • Chlorophenyl vs.
  • Crystallographic Tools : Structural characterization of such compounds relies on software like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate spatial analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。